molecular formula C6H7BO2 B13841126 (1,2,3,4,5,6-13C6)cyclohexatrienylboronic acid

(1,2,3,4,5,6-13C6)cyclohexatrienylboronic acid

Cat. No.: B13841126
M. Wt: 127.89 g/mol
InChI Key: HXITXNWTGFUOAU-IDEBNGHGSA-N
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Description

(1,2,3,4,5,6-13C6)cyclohexatrienylboronic acid is a boronic acid derivative where the cyclohexatrienyl ring is labeled with carbon-13 isotopes at all six positions. This compound is of significant interest in various fields of research due to its unique isotopic labeling, which allows for detailed studies using nuclear magnetic resonance (NMR) spectroscopy and other analytical techniques.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is through the Suzuki-Miyaura coupling reaction, which involves the reaction of a halogenated cyclohexatrienyl compound with a boronic acid derivative in the presence of a palladium catalyst . The reaction conditions often include a base such as potassium carbonate and a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF).

Industrial Production Methods

Industrial production of (1,2,3,4,5,6-13C6)cyclohexatrienylboronic acid may involve large-scale Suzuki-Miyaura coupling reactions, optimized for high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(1,2,3,4,5,6-13C6)cyclohexatrienylboronic acid undergoes various chemical reactions, including:

    Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.

    Reduction: Reduction reactions can convert the boronic acid group to a borane.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the boronic acid group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or sodium perborate are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Conditions often involve the use of bases like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions include boronic esters, borates, and various substituted cyclohexatrienyl derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

(1,2,3,4,5,6-13C6)cyclohexatrienylboronic acid has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis, particularly in cross-coupling reactions like the Suzuki-Miyaura coupling.

    Biology: Employed in the study of enzyme mechanisms and metabolic pathways through isotopic labeling.

    Medicine: Utilized in the development of diagnostic tools and therapeutic agents, especially in the context of boron neutron capture therapy (BNCT) for cancer treatment.

    Industry: Applied in the production of advanced materials and polymers with specific isotopic compositions for enhanced properties.

Mechanism of Action

The mechanism of action of (1,2,3,4,5,6-13C6)cyclohexatrienylboronic acid involves its interaction with various molecular targets and pathways. In cross-coupling reactions, the boronic acid group undergoes transmetalation with a palladium catalyst, facilitating the formation of carbon-carbon bonds . In biological systems, the isotopic labeling allows for precise tracking and analysis of metabolic processes using NMR spectroscopy.

Comparison with Similar Compounds

Similar Compounds

    Cyclohexylboronic acid: Similar structure but without isotopic labeling.

    Phenylboronic acid: Contains a phenyl ring instead of a cyclohexatrienyl ring.

    (1,2,3,4,5,6-13C6)benzylboronic acid: Similar isotopic labeling but with a benzyl group.

Uniqueness

(1,2,3,4,5,6-13C6)cyclohexatrienylboronic acid is unique due to its complete carbon-13 labeling, which provides enhanced sensitivity and resolution in NMR studies. This makes it particularly valuable for detailed structural and mechanistic investigations in both chemical and biological research.

Properties

Molecular Formula

C6H7BO2

Molecular Weight

127.89 g/mol

IUPAC Name

(1,2,3,4,5,6-13C6)cyclohexatrienylboronic acid

InChI

InChI=1S/C6H7BO2/c8-7(9)6-4-2-1-3-5-6/h1-5,8-9H/i1+1,2+1,3+1,4+1,5+1,6+1

InChI Key

HXITXNWTGFUOAU-IDEBNGHGSA-N

Isomeric SMILES

B([13C]1=[13CH][13CH]=[13CH][13CH]=[13CH]1)(O)O

Canonical SMILES

B(C1=CC=CC=C1)(O)O

Origin of Product

United States

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